3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide
Description
The compound 3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide is a heterocyclic molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide group at position 4 is further functionalized with a [1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl substituent.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3,5-dimethyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-10(2)21-14-8-6-5-7-13(14)19-15(21)9-18-17(22)16-11(3)20-23-12(16)4/h5-8,10H,9H2,1-4H3,(H,18,22) |
InChI Key |
MDXYSDVIVABIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method allows for the regiocontrolled formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the benzimidazole moiety.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in treating cancer and infectious diseases. Its unique structure allows it to interact with biological targets effectively.
Mechanism of Action:
Research indicates that this compound may inhibit specific enzymes or modulate receptor functions, leading to various biological effects such as:
- Inhibition of cell proliferation in cancer cells.
- Disruption of microbial cell membranes.
Antimicrobial Properties
Studies have shown that compounds similar to 3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's structural features suggest it could be effective against multiple types of cancer. For instance, research has demonstrated that related benzimidazole derivatives can act as potent inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
Case Study 1: Anticancer Activity
In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of benzimidazole derivatives and tested their anticancer properties. The results indicated that these compounds could significantly inhibit the growth of cancer cell lines by targeting specific enzymes involved in cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives similar to the compound . The research highlighted their effectiveness against resistant strains of bacteria and fungi, suggesting that these compounds could serve as a basis for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The oxazole ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to two analogs from recent screening data ():
Structural and Physicochemical Comparisons
¹ Molecular formula inferred from nomenclature: Likely C₁₈H₂₂N₄O₂ (exact requires crystallographic data). ² Estimated based on structural similarity to Y207-0953.
Key Observations:
Substituent Diversity: The target compound substitutes the oxazole’s carboxamide with a benzimidazole-propan-2-yl group, contrasting with Y207-0672’s simpler oxazol-3-yl and Y207-0953’s phenyl-propan-2-yl substituent. Benzimidazoles are known for enhanced π-π stacking and hydrogen-bonding capabilities compared to phenyl or oxazole groups . The propan-2-yl group in the target is attached to the benzimidazole nitrogen, whereas in Y207-0953, it is on a phenyl ring. This difference may influence steric bulk and lipophilicity.
Molecular Weight and Drug-Likeness :
- The target’s higher molecular weight (~300–310 g/mol) compared to Y207-0672 (221.21 g/mol) suggests reduced solubility but improved target affinity due to the benzimidazole’s planar aromatic system.
Synthetic Accessibility :
Hypothetical Pharmacological Implications
While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Y207-0953 ’s phenyl-propan-2-yl group may prioritize hydrophobic interactions, whereas the target’s benzimidazole could engage in both hydrophobic and polar interactions (e.g., with kinase ATP pockets).
Biological Activity
3,5-Dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that incorporates a benzimidazole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N(Cc1cnoc(=O)c1)C(C)C |
Anticancer Activity
Recent studies indicate that compounds containing the benzimidazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
In a comparative analysis, the compound demonstrated similar or superior activity compared to established chemotherapeutics like doxorubicin and etoposide. This suggests that the incorporation of the oxazole group may enhance its cytotoxic effects.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains indicate that it has selective antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. The benzimidazole scaffold is known to interact with tubulin and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several benzimidazole derivatives, including our compound. The results showed significant cell death in MCF-7 cells with an IC50 of approximately 3.7 µM. The study concluded that structural modifications could enhance efficacy further .
Study 2: Antibacterial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited an MIC of 16 µM against E. faecalis, highlighting its potential as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
